2-Methylcyclopentanol is a naturally occurring organic compound found in the essential oil of the lemon balm plant, Cedronella canariensis []. This isolation was achieved through a series of distillation and chromatographic techniques, allowing researchers to identify and characterize the compound [].
2-Methylcyclopentanol is an organic compound with the molecular formula and a molecular weight of approximately 100.1589 g/mol. It is classified as a cyclic alcohol, specifically a cyclopentanol derivative, where a methyl group is attached to the second carbon of the cyclopentane ring. The compound exists in two stereoisomeric forms: cis-2-methylcyclopentanol and trans-2-methylcyclopentanol, differing in the spatial arrangement of the hydroxyl group and the methyl group around the cyclopentane ring .
Several methods exist for synthesizing 2-methylcyclopentanol:
2-Methylcyclopentanol has various applications, primarily in:
Studies on the interactions of 2-methylcyclopentanol with other compounds have focused on its reactivity and potential toxicity. Notably, its interactions during dehydration reactions highlight its behavior under acidic conditions, which is crucial for understanding its utility in synthetic pathways . Further research into its interactions with biological systems could provide insights into its safety profile and potential therapeutic uses.
Several compounds share structural similarities with 2-methylcyclopentanol. Here are some notable examples:
Compound Name | Structure Type | Key Differences |
---|---|---|
Cyclopentanol | Cyclic Alcohol | Lacks a methyl substituent at C-2 |
1-Methylcyclopentanol | Cyclic Alcohol | Methyl group at C-1 instead of C-2 |
3-Methylcyclopentanol | Cyclic Alcohol | Methyl group at C-3 |
2-Pentanol | Straight-chain Alcohol | Linear structure compared to cyclic structure |
Uniqueness of 2-Methylcyclopentanol:
2-Methylcyclopentanol has a molecular weight of 100.16 g/mol and exists in two stereoisomeric forms: cis-2-methylcyclopentanol (CAS: 25144-05-2) and trans-2-methylcyclopentanol (CAS: 25144-04-1). The mixture of isomers is identified by CAS number 24070-77-7. At standard conditions, it appears as a clear liquid with a slight pink tint.
The compound exhibits several important physical and chemical characteristics:
Property | Value | Unit |
---|---|---|
Molecular Formula | C₆H₁₂O | - |
Molecular Weight | 100.16 | g/mol |
Density | 0.947 | g/cm³ |
Boiling Point | 146.9 | °C at 760 mmHg |
Flash Point | 47.2 | °C |
Gibbs Free Energy of Formation (ΔfG°) | -108.34 | kJ/mol |
Enthalpy of Formation (ΔfH° gas) | -279.26 | kJ/mol |
Enthalpy of Vaporization (ΔvapH°) | 45.58 | kJ/mol |
Critical Temperature (Tc) | 626.67 | K |
Critical Pressure (Pc) | 4135.61 | kPa |
logP (octanol/water) | 1.167 | - |
The temperature-dependent properties also provide valuable information for handling and processing:
Temperature (K) | Heat Capacity, Cp,gas (J/mol×K) | Viscosity, η (Pa×s) |
---|---|---|
224.86 | - | 0.0399340 |
260.63 | - | 0.0100642 |
296.40 | - | 0.0035374 |
439.47 | 190.21 | 0.0002961 |
470.67 | 202.53 | - |
501.87 | 214.29 | - |
626.67 | 255.97 | - |
Data sourced from
Flammable